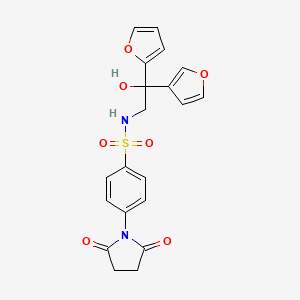

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O7S/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-11-28-12-14)17-2-1-10-29-17/h1-6,9-12,21,25H,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGVLVUGWFNMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 430.49 g/mol. The structure features a pyrrolidine ring, furan moieties, and a benzenesulfonamide group, which are known to influence its biological activity.

Pharmacological Properties

-

Analgesic and Anti-inflammatory Effects :

- Research indicates that derivatives of succinimide compounds exhibit significant analgesic and anti-inflammatory properties. In a study involving animal models, administration of the compound at doses of 5 mg/kg and 10 mg/kg showed notable reductions in pain and inflammation markers compared to control groups .

- Cardioprotective Effects :

- Hepatoprotective Activity :

- Lipid Metabolism Modulation :

The mechanisms through which this compound exerts its biological effects include:

- Interaction with G Protein-Coupled Receptors (GPCRs) : Molecular docking studies revealed that the compound interacts favorably with human beta2-adrenergic receptors and calcium channel T-type receptors, indicating potential pathways for its therapeutic effects .

- Inhibition of Oxidative Stress : The compound's ability to reduce reactive oxygen species (ROS) production may contribute to its neuroprotective and anti-inflammatory activities .

Case Study 1: Analgesic Efficacy

In a controlled study involving rats subjected to induced pain models, the administration of the compound resulted in a significant reduction in pain responses compared to untreated controls. The study utilized behavioral assessments alongside biochemical markers to confirm analgesic efficacy.

Case Study 2: Hepatotoxicity Recovery

Another study focused on the hepatoprotective effects against 5-FU toxicity showed that treatment with the compound led to significant recovery of liver function markers after exposure to toxic agents. Histological analysis confirmed that liver architecture was preserved in treated groups compared to those receiving only 5-FU.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.